molecular formula C25H19NO4Sn B14582432 [(4-Nitrobenzoyl)oxy](triphenyl)stannane CAS No. 61057-41-8

[(4-Nitrobenzoyl)oxy](triphenyl)stannane

Cat. No.: B14582432
CAS No.: 61057-41-8
M. Wt: 516.1 g/mol
InChI Key: IGKJRHLTUXMSMZ-UHFFFAOYSA-M
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Description

(4-Nitrobenzoyl)oxystannane is an organotin compound characterized by the presence of a nitrobenzoyl group attached to a triphenylstannane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrobenzoyl)oxystannane typically involves the reaction of 4-nitrobenzoyl chloride with triphenylstannane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester linkage between the nitrobenzoyl group and the triphenylstannane core .

Industrial Production Methods

While specific industrial production methods for (4-Nitrobenzoyl)oxystannane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrobenzoyl)oxystannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Acidic or basic conditions can facilitate the cleavage of the ester linkage.

Major Products Formed

Scientific Research Applications

(4-Nitrobenzoyl)oxystannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrobenzoyl)oxystannane involves the interaction of the nitrobenzoyl group with target molecules. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological targets. The triphenylstannane core may also play a role in stabilizing the compound and facilitating its interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrobenzoyl)oxystannane is unique due to the combination of the nitrobenzoyl group and the triphenylstannane core.

Properties

CAS No.

61057-41-8

Molecular Formula

C25H19NO4Sn

Molecular Weight

516.1 g/mol

IUPAC Name

triphenylstannyl 4-nitrobenzoate

InChI

InChI=1S/C7H5NO4.3C6H5.Sn/c9-7(10)5-1-3-6(4-2-5)8(11)12;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1-5H;/q;;;;+1/p-1

InChI Key

IGKJRHLTUXMSMZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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